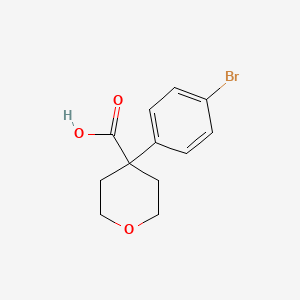

4-(4-Bromophenyl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-bromophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAWBRQRLDUOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655431 | |

| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152567-60-6 | |

| Record name | 4-(4-Bromophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a valuable building block in medicinal chemistry. The oxane (tetrahydropyran) scaffold is a privileged structure in drug design, offering improved physicochemical properties such as solubility and metabolic stability. This document outlines a robust synthetic strategy centered on the carboxylation of a Grignard reagent, a reliable method for converting aryl halides into their corresponding carboxylic acids. We provide an in-depth, step-by-step experimental protocol, elucidate the underlying reaction mechanism, and detail the analytical techniques required for structural verification and purity assessment, including NMR, FT-IR, and Mass Spectrometry. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Significance of the Oxane Moiety

Saturated heterocyclic scaffolds are of paramount importance in modern drug discovery. Among these, the oxane (tetrahydropyran) ring is frequently employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[1] Its incorporation into a molecular structure can favorably modulate key drug-like properties, including metabolic stability, aqueous solubility, and membrane permeability, while providing a rigid three-dimensional framework to orient substituents for optimal target engagement.[2][3]

This compound is a bifunctional molecule of significant interest. The aryl bromide serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the carboxylic acid provides a point for amide bond formation, esterification, or reduction.[4] This combination makes the title compound a highly attractive starting material for building diverse chemical libraries aimed at identifying novel therapeutic agents.

Synthetic Strategy: Retrosynthesis and Rationale

The target molecule can be efficiently synthesized by forming a carbon-carbon bond at the C4 position of a pre-existing 4-(4-bromophenyl)oxane precursor. A retrosynthetic analysis points to the carboxylation of an organometallic intermediate as the most direct and effective approach.

Specifically, the Grignard reaction offers a classic and powerful method for converting an organic halide into a carboxylic acid with the addition of one carbon atom.[5][6] This transformation involves two key steps: the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by its reaction with carbon dioxide (acting as an electrophile) and subsequent acidic workup.[7][8]

The proposed forward synthesis begins with the formation of the Grignard reagent from a suitable 4-bromo-substituted oxane precursor, followed by quenching with solid carbon dioxide (dry ice).

Synthesis Workflow and Mechanism

The overall synthetic pathway is a two-step, one-pot procedure that is both efficient and scalable.

Caption: High-level overview of the synthetic workflow.

Mechanism of Grignard Carboxylation

The reaction proceeds via a well-established mechanism.

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of the aryl bromide. This requires an anhydrous ether solvent, such as tetrahydrofuran (THF), to stabilize the resulting organomagnesium species.

-

Nucleophilic Attack: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[7] It readily attacks the electrophilic carbon atom of carbon dioxide.[5] This step forms a magnesium carboxylate salt.

-

Protonation: The final step is an acidic workup, where the magnesium carboxylate salt is protonated by a strong aqueous acid to yield the neutral carboxylic acid product.[8][9]

Caption: The two-stage mechanism of the carboxylation reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and reactive organometallic reagents. All steps must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and flame-dried glassware.

Materials:

-

4-(4-Bromophenyl)oxane (1 equivalent)

-

Magnesium turnings (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (1-2 small crystals)

-

Solid Carbon Dioxide (Dry Ice), crushed

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Initiation: Place the magnesium turnings and a few crystals of iodine into the flask.

-

Grignard Formation: Dissolve 4-(4-Bromophenyl)oxane in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution (~10%) to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker. Slowly and carefully pour the prepared Grignard solution over the crushed dry ice with vigorous stirring. The mixture will solidify. Allow it to warm to room temperature as the excess CO₂ sublimes.

-

Workup and Extraction: Once the mixture has reached room temperature, slowly quench it by adding 1 M HCl until the aqueous layer is acidic (check with pH paper). Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Caption: Workflow for the characterization of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 11-12 | Broad Singlet | 1H | -COOH |

| ~ 7.55 | Doublet | 2H | Aromatic H (ortho to Br) |

| ~ 7.35 | Doublet | 2H | Aromatic H (meta to Br) |

| ~ 3.8 - 4.0 | Multiplet | 2H | Oxane H (axial, -O-CH₂-) |

| ~ 3.5 - 3.7 | Multiplet | 2H | Oxane H (equatorial, -O-CH₂-) |

| ~ 2.1 - 2.3 | Multiplet | 2H | Oxane H (axial, adjacent to C4) |

| ~ 1.8 - 2.0 | Multiplet | 2H | Oxane H (equatorial, adjacent to C4) |

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 178-182 | -COOH |

| ~ 140-142 | Aromatic C (quaternary, C-COOH) |

| ~ 132 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 122 | Aromatic C-Br |

| ~ 65-68 | Oxane C (-O-CH₂) |

| ~ 45-48 | Oxane C (quaternary, C4) |

| ~ 33-36 | Oxane C (adjacent to C4) |

Table 3: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[10][11] |

| ~ 1700 | Strong, Sharp | C=O stretch (Carboxylic Acid)[10][11][12] |

| ~ 1600, 1480 | Medium | C=C stretch (Aromatic) |

| ~ 1210-1320 | Strong | C-O stretch (Carboxylic Acid)[10] |

| ~ 1100 | Strong | C-O-C stretch (Ether) |

| ~ 1010 | Strong | C-Br stretch |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Expected Molecular Weight: 285.13 g/mol for C₁₂H₁₃BrO₃.

-

Isotopic Pattern: A key feature will be the presence of two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, of nearly equal intensity (~1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13]

-

Fragmentation: Common fragmentation patterns for such molecules include the loss of the carboxyl group (-COOH, 45 Da) and alpha-cleavage of the C-C bond between the aromatic ring and the oxane ring.[14][15]

Applications in Drug Discovery

Carboxylic acids are versatile starting points in synthetic chemistry and are prevalent in pharmaceuticals.[4][6] this compound is a prime candidate for lead optimization campaigns. The oxane ring acts as a metabolically stable, polar scaffold, while the two functional groups allow for systematic modification to explore structure-activity relationships (SAR). For example, the carboxylic acid can be converted to a series of amides to probe interactions with a biological target, and the bromophenyl group can be used in palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, thereby exploring different binding pockets.

References

- Vertex AI Search. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved January 7, 2026.

- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.

- JoVE. (2025, May 22).

- Master Organic Chemistry. (n.d.).

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

- BenchChem. (2025). The Emerging Potential of Substituted Oxolane Carboxylic Acids as Chiral Building Blocks.

- Chemistry LibreTexts. (n.d.). 21.

- ChemicalBook. (n.d.). This compound.

- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. (2022, September 24). 21.

- Oregon State University. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum.

- ResearchGate. (2025, August 7). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

- IntechOpen. (n.d.). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.

- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Ethenyloxane-4-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid | CAS 179420-77-0.

- CymitQuimica. (n.d.). 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid.

- ResearchGate. (2025, August 7).

- UNC Chemistry Department. (2025, January 21). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- Wikipedia. (n.d.). 4-Bromophenylacetic acid.

- Santa Cruz Biotechnology. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid | CAS 179420-77-0.

- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.

- MDPI. (n.d.).

- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- Beilstein Journals. (n.d.).

- Chemistry LibreTexts. (2020, May 30). 11.

- PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

- Quick Company. (n.d.).

- DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile.

- SpectraBase. (n.d.). 1,2-Cyclohexanedicarboxylic acid, 4-bromophenyl isobutyl ester - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 1338494-92-0(4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid).

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 6. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]

- 7. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Physicochemical Profile of 4-(4-Bromophenyl)oxane-4-carboxylic acid: A Scaffolding Intermediate for Modern Drug Discovery

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-(4-Bromophenyl)oxane-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical principles to deliver a robust profile of a molecule poised for significant application in pharmaceutical R&D. We delve into its structural attributes, predicted physicochemical parameters, spectroscopic characteristics, chemical reactivity, and stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical validation of these properties, ensuring a framework for reliable and reproducible research. The unique combination of a saturated oxane ring, a carboxylic acid functional group, and a synthetically versatile bromophenyl moiety makes this compound a highly valuable building block for creating novel chemical entities with tailored pharmacological profiles.

Molecular Structure and Core Identifiers

This compound, also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a bifunctional organic compound. Its architecture is centered on a saturated six-membered heterocycle, the oxane (tetrahydropyran) ring, which is geminally substituted at the C4 position with a carboxylic acid and a 4-bromophenyl group. This unique substitution pattern imparts conformational rigidity and specific stereoelectronic properties. The bromophenyl group serves as a critical synthetic handle for diversification via cross-coupling reactions, while the carboxylic acid provides a key site for amide bond formation or other derivatizations.

Caption: Figure 1: 2D Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | - |

| CAS Number | 222637-40-3 | Vendor Information |

| Molecular Formula | C₁₂H₁₃BrO₃ | Calculated |

| Molecular Weight | 285.13 g/mol | Calculated |

| Canonical SMILES | C1CC(OC1)(C2=CC=C(C=C2)Br)C(=O)O | Calculated |

Physical Properties

Experimental data for this specific compound is not widely published. The following table summarizes predicted values based on its structure and data from analogous compounds. These values provide a baseline for experimental design and handling.

| Property | Predicted Value / Description | Rationale / Analog |

| Appearance | White to off-white crystalline solid | Typical for brominated aromatic carboxylic acids.[1] |

| Melting Point | 135-145 °C | Based on similar structures like 4-(3-bromophenyl)oxane-4-carboxylic acid (136.38 °C, predicted).[2] |

| Boiling Point | ~420-430 °C at 760 mmHg | High value expected due to molecular weight, polarity, and hydrogen bonding. Based on prediction for 3-bromo isomer (~422.4 °C).[2] |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Insoluble in non-polar solvents like hexanes. | Carboxylic acid group enhances polarity and solubility in polar protic/aprotic solvents.[3][4] |

| Density | ~1.5 g/cm³ | Based on prediction for 3-bromo isomer (1.5 g/cm³).[2] |

Experimental Protocol: Solubility Assessment

Causality: Determining solubility is critical for applications in solution-based assays, reaction chemistry, and formulation development. A standardized kinetic solubility assay provides a rapid and resource-efficient method to assess solubility across a range of physiologically and synthetically relevant solvents.

Caption: Figure 2: Workflow for Kinetic Solubility Assessment.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the stock solution into multiple wells of a 96-well microplate.

-

Solvent Addition: Add 198 µL of the desired test solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, water, methanol) to the wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 2 hours to allow the system to reach equilibrium.

-

Analysis: Measure the turbidity of each well using a plate reader. Subsequently, filter the contents through a filter plate and analyze the clear supernatant using a validated HPLC-UV or LC-MS method against a calibration curve to determine the concentration of the dissolved compound.

Chemical Properties and Reactivity

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. Its pKa is influenced by the aliphatic oxane ring and the electron-withdrawing nature of the 4-bromophenyl substituent. The pKa of a typical aliphatic carboxylic acid is ~4.75, while the pKa of benzoic acid is ~4.2.[5] The bromo-substituent provides a mild inductive electron-withdrawing effect, which should stabilize the carboxylate conjugate base, thereby lowering the pKa slightly. The insulating sp³-hybridized quaternary carbon will dampen this effect compared to a direct attachment. Therefore, the pKa is estimated to be in the range of 4.3 - 4.6 .

Protocol: pKa Determination by Potentiometric Titration Causality: Potentiometric titration is the gold-standard method for pKa determination. It provides a direct measure of the equilibrium between the protonated and deprotonated forms of the molecule by monitoring pH changes, ensuring high accuracy and trustworthiness.

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, typically a co-solvent like methanol/water, to ensure adequate solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with constant stirring.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Chemical Stability

The molecule's stability is generally expected to be good under standard storage conditions (cool, dry, dark). However, two potential areas of instability should be considered:

-

Oxane Ring Stability: While generally stable, saturated ether rings can be susceptible to cleavage under harsh acidic conditions (e.g., strong Lewis or Brønsted acids).

-

Carboxylic Acid Moiety: Carboxylic acids adjacent to a quaternary center on a small ring can be prone to isomerization or lactonization under certain conditions, particularly upon heating.[6][7] Studies on related oxetane-carboxylic acids have shown they can be unstable and isomerize to form lactones.[6][7] This potential pathway should be investigated for the title compound, especially in reactions requiring heat.

Protocol: Forced Degradation Study (Stress Testing) Causality: A forced degradation study is a self-validating system to identify potential degradation pathways and establish the inherent stability of a drug candidate. By subjecting the compound to extreme conditions, we can predict its long-term stability and identify potential degradants that may need to be controlled.

Caption: Figure 3: Workflow for a Forced Degradation Study.

-

Stress Conditions: Prepare separate solutions of the compound and expose them to:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound at 80 °C.

-

-

Time Points: Collect aliquots at specified time intervals (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of resolving the parent compound from all potential degradants).

-

Characterization: Use LC-MS to obtain mass information on any new peaks that appear, aiding in the structural elucidation of degradation products.

Reactivity Profile

The molecule possesses two key reactive sites:

-

Carboxylic Acid: This group readily undergoes standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.

-

Amidation: Reaction with an amine using peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds, a cornerstone of medicinal chemistry.

-

-

Aryl Bromide: The C-Br bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

-

This dual reactivity makes the compound an excellent scaffold for building molecular libraries with diverse functionalities.

Predicted Spectroscopic Profile

The following spectral data are predicted based on the known effects of the functional groups present in the molecule. Empirical data should be acquired for confirmation.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | ~7.5-7.6 ppm (d, 2H): Aromatic protons ortho to the bromine. ~7.3-7.4 ppm (d, 2H): Aromatic protons meta to the bromine. ~3.7-3.9 ppm (m, 4H): Oxane protons adjacent to the oxygen (-CH₂-O-). ~2.1-2.3 ppm (m, 4H): Oxane protons beta to the oxygen (-C-CH₂-C-). ~12-13 ppm (s, 1H): Carboxylic acid proton (broad, may exchange). |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~138-142 ppm: Aromatic quaternary carbon attached to the oxane ring. ~132 ppm: Aromatic C-H carbons ortho to bromine. ~129 ppm: Aromatic C-H carbons meta to bromine. ~122 ppm: Aromatic carbon bearing the bromine atom. ~63-65 ppm: Oxane carbons adjacent to oxygen (-CH₂-O-). ~45-50 ppm: Quaternary sp³ carbon (C4). ~33-36 ppm: Oxane carbons beta to oxygen (-C-CH₂-C-). |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700-1725: C=O stretch of the carboxylic acid. ~1210-1320: C-O stretch of the carboxylic acid. ~1080-1150: C-O-C stretch of the oxane ether. ~1000-1075: C-Br stretch. |

| Mass Spec (EI) | M⁺ at m/z 284/286: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragment at m/z 239/241: Loss of the carboxyl group (-COOH). |

Proposed Synthesis Pathway

A logical and efficient synthesis can be envisioned starting from commercially available materials. The key step involves the formation of the C4-quaternary center.

Caption: Figure 4: Proposed two-step synthesis of the title compound.

Conceptual Protocol:

-

Grignard Reaction: 4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene and magnesium turnings or purchased) is added slowly to a solution of tetrahydro-4H-pyran-4-one in anhydrous THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion to form the intermediate tertiary alcohol, 4-(4-bromophenyl)oxan-4-ol.

-

Oxidation: The crude tertiary alcohol is dissolved in acetone and treated with an oxidizing agent suitable for converting a tertiary alcohol with an adjacent aryl group to a carboxylic acid, such as a strong oxidant under vigorous conditions (e.g., Jones reagent or RuCl₃/NaIO₄). This step requires careful optimization to achieve the desired carboxylic acid without significant side product formation. The final product is then isolated and purified, typically by crystallization or column chromatography.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility is rooted in the strategic combination of its three structural motifs:

-

Oxane Ring: The oxane moiety is a prevalent scaffold in medicinal chemistry. It is considered a "privileged" structure, often used to replace less favorable groups like gem-dimethyl or carbonyls to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[8]

-

Carboxylic Acid: This functional group is a versatile handle for forming amide bonds, which are fundamental linkages in a vast number of pharmaceuticals. It can also act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with biological targets.

-

Aryl Bromide: This is the molecule's key diversification point. It provides a reliable reactive site for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the phenyl ring.[9][10] This is essential for structure-activity relationship (SAR) studies during lead optimization.

This compound serves as an ideal starting point for synthesizing libraries of novel compounds targeting a range of therapeutic areas, from oncology to infectious diseases and CNS disorders.

Conclusion

This compound represents a strategically designed chemical building block with significant potential for accelerating drug discovery programs. While much of its physicochemical data is currently based on well-founded theoretical predictions, this guide provides the necessary framework and detailed experimental protocols for its empirical validation. Its unique structural features—a metabolically stable heterocyclic core, a versatile synthetic handle, and a key pharmacophoric group—make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics. Further experimental characterization is warranted and will undoubtedly cement its role as a key intermediate in pharmaceutical research.

References

- Pharmaffiliates. The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development.

- MySkinRecipes. 4-(3-bromophenyl)oxane-4-carboxylic acid.

- PubChem. 4-(4-Bromophenyl)oxane. National Center for Biotechnology Information.

- El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.

- Ryabchuk, S., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4966–4970.

- ResearchGate. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. (2012). Oriental Journal Of Chemistry, 28(2), 627-638.

- PubChem. Dodecane. National Center for Biotechnology Information.

- Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(9), 3709-3730.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities... Pharmaceuticals, 15(7), 841.

- Royal Society of Chemistry. Supplementary information. Green Chemistry.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.

- Ryabchuk, S., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications.

- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.

- University of Wisconsin. pKa Values in DMSO Compilation (by Reich and Bordwell). Organic Chemistry Data.

- Al-Warhi, T., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead... Molecules, 28(14), 5345.

- Wikipedia. 4-Bromophenylacetic acid.

- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2023).

- Evans, D.A. pKa's of Inorganic and Oxo-Acids. Harvard University.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(3-bromophenyl)oxane-4-carboxylic acid [myskinrecipes.com]

- 3. Lithium hexafluorophosphate 98 21324-40-3 [sigmaaldrich.com]

- 4. Lithium hexafluorophosphate | 21324-40-3 [chemicalbook.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 4-(4-Bromophenyl)oxane-4-carboxylic acid: A Technical Guide for Preclinical Investigation

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the mechanism of action (MoA) for the novel chemical entity 4-(4-Bromophenyl)oxane-4-carboxylic acid. In the absence of established data for this specific molecule, we present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document provides a framework for systematic investigation, from initial broad-spectrum screening to specific target validation and pathway analysis. The methodologies described herein are grounded in established principles of pharmacology and molecular biology, drawing parallels from structurally related compounds to inform initial hypotheses. Our approach emphasizes scientific integrity through self-validating experimental protocols and robust data interpretation, with the ultimate goal of defining the molecular interactions and downstream cellular consequences of this compound.

Introduction: The Oxane-Carboxylic Acid Scaffold and the Significance of the 4-Bromophenyl Moiety

The compound this compound is a heterocyclic entity featuring a central oxane (tetrahydropyran) ring, a carboxylic acid group, and a 4-bromophenyl substituent. The oxane ring is a prevalent scaffold in many biologically active natural products and synthetic compounds.[1] The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by biological targets. The 4-bromophenyl group is a common feature in medicinal chemistry, known to enhance lipophilicity and potentially engage in halogen bonding, which can contribute to target affinity and selectivity.

While direct biological data for this compound is not currently available in the public domain, the broader class of bromophenyl-containing heterocyclic compounds has demonstrated a wide range of biological activities. For instance, various quinoline and thiazole derivatives bearing a bromophenyl group have been reported to possess antimicrobial and anticancer properties.[2][3][4] These activities are often attributed to the inhibition of specific enzymes such as DNA gyrase or protein kinases like EGFR and Aurora A kinase.[2][3][5][6][7][8]

This guide, therefore, proposes a systematic approach to uncover the MoA of this compound, beginning with broad phenotypic screening to identify its general biological effects, followed by more focused investigations to pinpoint its molecular target(s) and delineate the affected signaling pathways.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step in characterizing a novel compound is to determine its overall biological impact through broad-spectrum phenotypic screening. This provides a foundational understanding of its potential therapeutic area and guides subsequent, more focused MoA studies.

Recommended Initial Screens

A panel of cell-based assays should be employed to assess the compound's activity across a range of therapeutically relevant areas.

| Screening Panel | Cell Lines | Primary Endpoint | Rationale & Potential Inferences |

| Antiproliferative Screen | NCI-60 Human Tumor Cell Line Panel | GI50 (50% Growth Inhibition) | Identifies potential anticancer activity and provides initial clues about selectivity against different cancer types. |

| Antimicrobial Screen | Panel of Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli) bacteria, and fungal strains (e.g., C. albicans) | MIC (Minimum Inhibitory Concentration) | Determines potential as an antimicrobial agent, a known activity of some bromophenyl-containing heterocycles.[2][3] |

| General Cytotoxicity Screen | Non-cancerous cell lines (e.g., HEK293, primary hepatocytes) | CC50 (50% Cytotoxic Concentration) | Assesses general toxicity and provides a therapeutic index when compared to activity in disease models. |

| Kinase Panel Screen | Broad panel of recombinant human kinases (e.g., KinomeScan) | Percent Inhibition at a fixed concentration (e.g., 10 µM) | Directly tests for a common mechanism of action for related compounds.[5][6][7][8] |

Experimental Workflow for Initial Screening

The following diagram illustrates a logical workflow for the initial screening phase.

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Target Identification and Validation

Based on the results of the phenotypic screening, a more focused investigation into the specific molecular target(s) of this compound can be initiated. Let us hypothesize that the initial screen reveals significant antiproliferative activity in breast cancer cell lines, such as MCF-7, and some hits in a kinase panel screen.

Identifying the Molecular Target

Several methods can be employed to identify the protein(s) that directly interact with the compound.

-

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

-

Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon compound binding across the entire proteome.

-

Computational Docking: In silico modeling can predict the binding of this compound to the active sites of candidate kinases identified in the initial screen.

Validating Target Engagement

Once a putative target is identified (e.g., Aurora A kinase, based on studies of structurally related quinazoline carboxylic acids[5][6][7][8]), it is crucial to validate this interaction.

-

In Vitro Kinase Assay: A direct enzymatic assay using the purified recombinant kinase and a substrate to determine the IC50 of the compound.

-

Cellular Thermal Shift Assay (CETSA): Measures the stabilization of the target protein in intact cells upon compound binding, confirming engagement in a physiological context.

-

Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should render the cells less sensitive to the compound, thereby linking the target to the observed phenotype.

Experimental Protocol: In Vitro Aurora A Kinase Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human Aurora A kinase

-

Fluorescently labeled peptide substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Alisertib)

-

384-well assay plates

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

-

Add 5 µL of the diluted compound or control to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the Aurora A kinase and the fluorescent peptide substrate to each well.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phase 3: Pathway and Phenotypic Analysis

With a validated molecular target, the final phase of the investigation focuses on understanding the downstream cellular consequences of target engagement. If Aurora A kinase is confirmed as the target, the subsequent analysis would focus on its known roles in cell cycle progression and apoptosis.

Investigating Downstream Signaling

-

Western Blot Analysis: Probe for changes in the phosphorylation status of known Aurora A substrates (e.g., Histone H3) in compound-treated cells.

-

Immunofluorescence Microscopy: Visualize the effects of the compound on the mitotic spindle and chromosome segregation, key processes regulated by Aurora A.

Cellular Phenotype Analysis

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of Aurora A inhibition.[7]

-

Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining or TUNEL assays to quantify the induction of programmed cell death.

Proposed Signaling Pathway and Experimental Logic

The following diagram illustrates the hypothetical signaling pathway affected by this compound, assuming it acts as an Aurora A kinase inhibitor, and the experimental approaches to validate this.

Caption: Hypothetical MoA pathway and corresponding validation experiments.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and hypothesis-driven approach. While direct data for this molecule is lacking, the principles and methodologies outlined in this guide provide a robust framework for its investigation. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The insights gained from structurally related molecules serve as a valuable starting point for this endeavor, highlighting the potential for this compound to act as an inhibitor of key cellular enzymes, with possible applications in oncology or infectious diseases.

References

- ResearchGate. (2023, May 21). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. Available from: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3methyl55bromopyridin2yl-imino45dihydro-pyrazol1yl13thiazole-deri.html

- ResearchGate. (2024, October 13). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.

- ResearchGate. (2025, August 7). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- MySkinRecipes. (n.d.). 4-(3-bromophenyl)oxane-4-carboxylic acid.

- University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.

- PubChem. (n.d.). 4-(4-Bromophenyl)oxane.

- International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

- NIH. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.

- PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- PMC. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.

- PubMed. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- ResearchGate. (2025, August 3). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- NIH. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Bromophenyl)oxane-4-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)oxane-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran (oxane) ring C-4 position substituted with both a 4-bromophenyl group and a carboxylic acid moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The tetrahydropyran ring is a privileged scaffold in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. The carboxylic acid group, a common bioisostere, can participate in crucial hydrogen bonding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrO₃ | N/A |

| Molecular Weight | 285.13 g/mol | N/A |

| CAS Number | 1217726-73-7 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | N/A |

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most plausible and versatile method involves the creation of the C4-aryl bond via a Grignard reaction, followed by carboxylation. An alternative, though potentially less direct, route could involve a Prins-type cyclization.

Method 1: Grignard Reaction and Carboxylation (Recommended)

This is the most logical and widely applicable approach for the synthesis of 4-aryl-4-carboxy-tetrahydropyrans. The synthesis can be envisioned as a three-step process starting from commercially available materials.

Workflow Diagram:

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Tetrahydropyran-4-one

Tetrahydropyran-4-one is a key intermediate and can be synthesized via several reported methods. A common laboratory-scale preparation involves the acid-catalyzed cyclization of a diol.

-

Reagents: 5-Hydroxy-2-pentanone, Dowex 50W-X8 resin (or other acidic catalyst), Toluene.

-

Procedure:

-

A mixture of 5-hydroxy-2-pentanone and a catalytic amount of Dowex 50W-X8 resin in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

The resin is filtered off, and the toluene is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield tetrahydropyran-4-one.

-

Step 2: Grignard Reaction with 4-Bromophenylmagnesium bromide

This step involves the nucleophilic addition of the Grignard reagent to the ketone.

-

Reagents: Magnesium turnings, 1,2-Dibromoethane (activator), Anhydrous tetrahydrofuran (THF), 4-Bromoanisole, Tetrahydropyran-4-one.

-

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

A small crystal of iodine or a few drops of 1,2-dibromoethane are added to activate the magnesium.

-

A solution of 4-bromoanisole in anhydrous THF is added dropwise to the magnesium suspension to initiate the formation of 4-bromophenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the solution is cooled in an ice bath.

-

A solution of tetrahydropyran-4-one in anhydrous THF is added dropwise to the Grignard reagent.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Step 3: Carboxylation

The final step involves the carboxylation of the tertiary alcohol intermediate. A more direct approach from the Grignard intermediate is also possible. For the purpose of this guide, we will describe the carboxylation of the Grignard adduct in situ.

-

Reagents: Dry ice (solid CO₂), Anhydrous THF, Hydrochloric acid (for workup).

-

Procedure:

-

The freshly prepared Grignard adduct from Step 2 is cooled in a dry ice/acetone bath.

-

An excess of crushed dry ice is added portion-wise to the stirred reaction mixture.

-

The reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the mixture is acidified with dilute hydrochloric acid to a pH of ~2.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

-

Activation of Magnesium: A small amount of an activator like iodine or 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent by disrupting the passivating oxide layer on the magnesium surface.

-

Slow Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions, preventing side reactions and ensuring safety.

-

Quenching: The use of a saturated ammonium chloride solution for quenching the Grignard reaction is a mild method that avoids the use of strong acids which could potentially cause side reactions with the tertiary alcohol.

-

Workup: The acidic workup during carboxylation is necessary to protonate the carboxylate salt formed, yielding the final carboxylic acid product.

Method 2: Friedel-Crafts-type Alkylation/Acylation followed by Cyclization

An alternative, though likely more complex, approach could involve an initial Friedel-Crafts reaction to attach a precursor of the tetrahydropyran ring to the bromobenzene, followed by cyclization. However, this method is generally less direct and may suffer from regioselectivity issues and harsher reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Scaffold Hopping and Bioisosterism: The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems or acyclic linkers in known drug molecules, potentially improving pharmacokinetic properties. The carboxylic acid can act as a bioisostere for other acidic functional groups like tetrazoles or sulfonamides.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. The individual components (bromophenyl, tetrahydropyran, carboxylic acid) can be systematically modified to explore the chemical space around a biological target.

-

Lead Optimization: The bromine atom provides a convenient point for chemical diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway Application:

While no specific biological target has been publicly associated with this compound, its structure is amenable to targeting enzymes or receptors where a carboxylic acid interaction and a hydrophobic pocket are present. For instance, it could be explored as an inhibitor of enzymes with a carboxylate-binding pocket.

Caption: Hypothetical inhibition of an enzyme by this compound.

Future Outlook

The utility of this compound as a versatile building block in drug discovery is clear. Future research will likely focus on:

-

Development of Asymmetric Syntheses: The C4 position is a stereocenter, and the development of enantioselective synthetic methods would be highly valuable for preparing chiral derivatives for pharmacological evaluation.

-

Exploration of Novel Derivatives: The use of the bromine handle in cross-coupling reactions will continue to be a major avenue for generating novel chemical entities with diverse biological activities.

-

Application in Materials Science: The rigid aromatic and heterocyclic components of this molecule suggest potential applications in the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), after appropriate functionalization.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and beyond. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established synthetic methodologies, primarily involving Grignard chemistry. The strategic combination of a privileged tetrahydropyran scaffold, a modifiable bromophenyl group, and a key carboxylic acid moiety makes it an attractive starting point for the design and synthesis of novel molecules with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, handle, and creatively utilize this compound in their scientific endeavors.

References

- A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (1991).

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

- Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane. (2025, December 3).

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenyl)oxane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-(4-Bromophenyl)oxane-4-carboxylic acid (CAS No: 1152567-60-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, grounded in fundamental principles and authoritative literature. The causality behind experimental choices and data interpretation is explained to provide a framework for the structural elucidation of this and related heterocyclic compounds. This guide serves as a practical reference for validating the synthesis and purity of this important chemical building block.

Introduction to the Molecule

This compound, also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic compound featuring a central oxane (tetrahydropyran) ring.[1] This ring is substituted at the C4 position with both a 4-bromophenyl group and a carboxylic acid moiety. This unique trifunctional arrangement makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules and potential pharmaceutical agents.

The unequivocal structural confirmation of such molecules is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a compound. This guide synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups to provide a reliable reference for its characterization.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound is confirmed by a confluence of data from different spectroscopic techniques. Each technique probes specific aspects of the molecule's architecture.

Key Structural Features:

-

Oxane (Tetrahydropyran) Ring: A six-membered saturated heterocycle containing an oxygen atom. Its protons and carbons produce characteristic signals in NMR spectroscopy.

-

4-Bromophenyl Group: A para-substituted aromatic ring. This group imparts distinct signals in both NMR and IR and provides a crucial isotopic signature in mass spectrometry.

-

Carboxylic Acid: The -COOH group has highly characteristic absorptions in IR spectroscopy and a diagnostic, exchangeable proton signal in ¹H NMR.

-

Quaternary Carbon (C4): The carbon atom connecting the oxane ring, the phenyl ring, and the carboxyl group. Its lack of attached protons makes it identifiable in ¹³C NMR.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a polar aprotic solvent like DMSO-d₆ is ideal, as it can solubilize the carboxylic acid and slow the exchange of the acidic proton, allowing for its observation.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The symmetry of the 4-bromophenyl group leads to a characteristic AA'BB' system, while the oxane ring protons are expected to be complex due to their diastereotopic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Justification |

| ~12.5 | -COOH | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and its signal is typically broad.[2] |

| ~7.60 | Ar-H (H-2', H-6') | doublet (d) | 2H | Aromatic protons ortho to the bromine atom, part of an AA'BB' system. |

| ~7.45 | Ar-H (H-3', H-5') | doublet (d) | 2H | Aromatic protons meta to the bromine atom, coupled to H-2' and H-6'. |

| ~3.8 - 4.0 | -O-CH₂- (H-2, H-6) | multiplet (m) | 2H | Protons adjacent to the oxane oxygen are deshielded.[3] Diastereotopic nature leads to complex splitting. |

| ~3.5 - 3.7 | -O-CH₂- (H-2, H-6) | multiplet (m) | 2H | The other two diastereotopic protons adjacent to the oxygen. |

| ~2.2 - 2.4 | -CH₂- (H-3, H-5) | multiplet (m) | 2H | Aliphatic protons on the oxane ring. |

| ~1.9 - 2.1 | -CH₂- (H-3, H-5) | multiplet (m) | 2H | The other two diastereotopic protons at the C3/C5 positions. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175 | -C OOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic region.[4] |

| ~142 | Ar-C (C-1') | The aromatic carbon attached to the oxane ring (ipso-carbon). |

| ~132 | Ar-C (C-3', C-5') | Aromatic CH carbons meta to the bromine atom. |

| ~130 | Ar-C (C-2', C-6') | Aromatic CH carbons ortho to the bromine atom. |

| ~122 | Ar-C (C-4') | The aromatic carbon directly bonded to the electronegative bromine atom. |

| ~65 | -O-C H₂- (C-2, C-6) | Aliphatic carbons adjacent to the oxane oxygen are shifted downfield.[3] |

| ~45 | Quaternary C (C-4) | The quaternary carbon, typically showing a weaker signal. |

| ~35 | -C H₂- (C-3, C-5) | Aliphatic carbons beta to the oxane oxygen. |

NMR Data Acquisition and Analysis Workflow

A robust workflow ensures data integrity and accurate structural assignment. This involves sample preparation, acquisition of 1D and 2D spectra, and comprehensive data processing.

Caption: Workflow for comprehensive NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this compound, the spectrum is expected to be dominated by features from the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding in carboxylic acid dimers significantly influences the spectrum, particularly the O-H stretching band.[5][6]

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, Very Broad | This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[5][7] |

| ~3080 | Aromatic C-H stretch | Medium | Stretching vibrations for sp² C-H bonds on the phenyl ring.[8] |

| ~2950, ~2850 | Aliphatic C-H stretch | Medium | Symmetric and asymmetric stretching of the sp³ C-H bonds in the oxane ring. |

| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch for a dimerized carboxylic acid conjugated with an aromatic ring typically appears in this region.[7][8] |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium-Strong | In-ring carbon-carbon stretching vibrations are characteristic of the phenyl group. |

| ~1420 | O-H bend | Medium, Broad | In-plane bending of the carboxylic acid O-H group.[5] |

| ~1290 | C-O stretch (carboxylic acid) | Strong | Stretching of the carbon-oxygen single bond in the carboxyl group, often coupled with O-H bending.[5] |

| ~1100 | C-O-C stretch (oxane ether) | Strong | The asymmetric stretch of the ether linkage within the oxane ring is typically a strong, prominent band. |

| ~830 | C-H out-of-plane bend | Strong | Characteristic "oop" bending for a 1,4-disubstituted (para) aromatic ring. |

| ~1010 | C-Br stretch | Medium | The carbon-bromine stretch for an aromatic bromide. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

This protocol is self-validating as the background scan corrects for atmospheric H₂O and CO₂, and the high signal-to-noise ratio from multiple scans ensures reproducibility.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of the molecule.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₂H₁₃BrO₃. The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9]

-

Expected Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the molecular ion.

-

[M]⁺• peak: Corresponding to the molecule containing ⁷⁹Br. (Calculated m/z: 284.0048)

-

[M+2]⁺• peak: Corresponding to the molecule containing ⁸¹Br. (Calculated m/z: 286.0028)

-

-

Significance: This characteristic 1:1 M/M+2 pattern is definitive proof of the presence of a single bromine atom in the molecule and any fragments that retain it.[9][10]

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecule will fragment in predictable ways. The most likely cleavages will occur at the bonds adjacent to the stabilizing phenyl ring and the functional groups.

| Predicted m/z | Fragment Ion | Fragmentation Pathway |

| 284 / 286 | [C₁₂H₁₃BrO₃]⁺• | Molecular Ion (M⁺•) |

| 239 / 241 | [C₁₁H₁₂BrO]⁺ | Loss of -COOH radical (•COOH, 45 Da) |

| 183 / 185 | [C₇H₄BrO]⁺ | Formation of the 4-bromobenzoyl cation, a common and stable fragment.[11] |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO (28 Da) from the bromobenzoyl cation.[11] |

| 85 | [C₅H₉O]⁺ | Cleavage of the oxane ring, forming a stable oxonium ion. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5, fontsize=10];M [label="Molecular Ion\n[C₁₂H₁₃BrO₃]⁺•\nm/z 284/286"]; F1 [label="[C₁₁H₁₂BrO]⁺\nm/z 239/241"]; F2 [label="4-Bromobenzoyl Cation\n[C₇H₄BrO]⁺\nm/z 183/185"]; F3 [label="[C₆H₄Br]⁺\nm/z 155/157"];

M -> F1 [label="- •COOH"]; M -> F2 [label="- C₅H₉O₂•"]; F2 -> F3 [label="- CO"]; }

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods to build an irrefutable case for the molecular structure.

Caption: Integration of spectroscopic data for complete structure confirmation.

This integrated approach provides a self-validating system. The molecular formula from high-resolution MS is confirmed by the proton and carbon count from NMR. The functional groups identified by IR (e.g., -COOH) are then precisely located within the molecular framework established by 2D NMR experiments, all while the presence of the bromine atom, confirmed by MS, is consistent with the aromatic substitution pattern seen in the NMR spectra. This cohesive dataset leaves no ambiguity as to the structure of this compound.

References

- Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Calgary. (n.d.). IR: carboxylic acids.

- ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Michigan State University. (n.d.). Infrared Spectrometry.

- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids.

- ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- SynZeal. (n.d.). Allopurinol EP Impurity C.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)oxane-4-carboxylic acid

This guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromophenyl)oxane-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for researchers, scientists, and drug development professionals. We will explore the physicochemical drivers of its solubility and provide robust protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic carboxylic acid featuring a bromophenyl moiety. Its molecular structure, which combines a polar carboxylic acid group and a non-polar aromatic ring system, suggests a complex solubility profile that is highly dependent on the surrounding solvent environment. Understanding and quantifying the solubility of this compound is paramount in the early stages of drug development. Solubility directly influences key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and is a critical parameter for successful formulation design. Poor aqueous solubility, for instance, can lead to low bioavailability, thereby limiting the therapeutic efficacy of a potential drug candidate.

This guide will dissect the factors governing the solubility of this compound, offer predictive insights into its behavior in various solvent systems, and provide detailed experimental workflows for accurate solubility assessment.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar solvents, particularly water.

-

The Bromophenyl Group (-C₆H₄Br): This is a large, non-polar, and hydrophobic moiety. Its presence tends to decrease solubility in polar solvents like water but increases solubility in non-polar organic solvents.[1]

-

The Oxane Ring: This is a saturated heterocyclic ether, which contributes a degree of polarity and can act as a hydrogen bond acceptor.

The interplay between the hydrophilic carboxyl group and the hydrophobic bromophenyl ring is the primary determinant of the molecule's overall solubility.

For an acidic compound like this compound, the pH of the aqueous medium is a critical determinant of solubility.[2][3] The carboxylic acid group can ionize to form the highly polar and much more water-soluble carboxylate anion (-COO⁻). This equilibrium is described by the Henderson-Hasselbalch equation.

In acidic solutions (low pH), the compound will exist predominantly in its neutral, protonated form (R-COOH), which is less soluble in water.[4][5] Conversely, in neutral to basic solutions (higher pH), it will deprotonate to form the more soluble carboxylate salt (R-COO⁻).[4][6][7] Therefore, a significant increase in aqueous solubility is expected as the pH rises above the compound's pKa.

Predicted Solubility Profile of this compound

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 2-4) | Polar Protic | Very Low | The compound is in its neutral, less soluble carboxylic acid form. The large hydrophobic bromophenyl group limits solubility.[1] |

| 5% Aqueous NaHCO₃ | Aqueous Basic | High | The weak base deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.[6][8][9] |

| 5% Aqueous NaOH | Aqueous Basic | Very High | The strong base ensures complete conversion to the highly soluble sodium carboxylate salt.[6][7][8] |

| 5% Aqueous HCl | Aqueous Acidic | Very Low | The common ion effect and low pH suppress deprotonation, keeping the compound in its least soluble form.[5] |

| Methanol / Ethanol | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the carboxylic acid group, and the alkyl chain can interact with the non-polar parts of the molecule. |

| Acetone | Polar Aprotic | Moderate | The polar aprotic nature can solvate both polar and non-polar moieties to some extent. |

| Dichloromethane | Non-polar | Low to Moderate | Favorable interactions with the bromophenyl ring, but poor solvation of the carboxylic acid group. |

| Hexane | Non-polar | Very Low | The highly non-polar solvent cannot effectively solvate the polar carboxylic acid group. |

| Diethyl Ether | Non-polar | Low | "Like dissolves like" principle suggests some solubility due to interaction with the non-polar regions, but the polar group limits it.[1] |

Experimental Protocols for Solubility Determination

To empirically validate the predicted solubility, rigorous and well-defined experimental protocols are necessary.

This initial screening provides a rapid assessment of solubility in different media and can confirm the acidic nature of the compound.

Methodology:

-

Preparation: Label five small test tubes, one for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Diethyl Ether.[8][9]

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.

-

Compound Addition: Add approximately 5-10 mg of this compound to each tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[8][9]

-